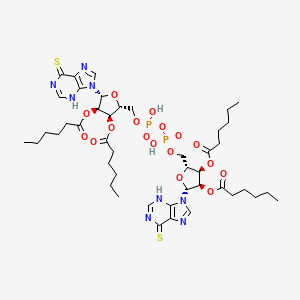![molecular formula C7H4ClNO2 B1229548 5-Chlorobenzo[d]isoxazol-3-ol CAS No. 24603-63-2](/img/structure/B1229548.png)
5-Chlorobenzo[d]isoxazol-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol and related compounds often involves methods such as 1,3-dipolar cycloaddition and modifications thereof. Eryılmaz et al. (2016) synthesized a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, via 1,3-dipolar cycloaddition, characterized by various spectroscopic analyses (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016). This method highlights a common approach to synthesizing isoxazole derivatives, emphasizing the utility of cycloaddition reactions in generating these compounds.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including this compound, can be elucidated through various spectroscopic techniques and theoretical calculations. For instance, Density Functional Theory (DFT) calculations are applied to predict geometrical properties and vibrational wavenumbers, providing insights into the molecular structure and stability of these compounds. Studies such as those by Kiyani et al. (2015) on related isoxazole compounds utilize DFT to predict structural data, which is then validated through experimental techniques (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).
Chemical Reactions and Properties
Isoxazole compounds, including this compound, undergo various chemical reactions, highlighting their reactivity and functional versatility. The chemical properties and reactions can be derived from their ability to participate in cycloaddition reactions, tautomerism, and their interactions with other chemical entities. The synthesis and transformations of 5-isoxazolylsulfonyl chlorides by Lebed' et al. (2017) demonstrate the chemical reactivity and potential application of isoxazole derivatives in synthesizing bioactive compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from the structural characteristics and molecular interactions of the compound. Studies on related compounds provide insights into how structural variations influence physical properties. The study of isoxazole and oxazole derivatives by Serebryannikova et al. (2019), for instance, explores how modifications in the isoxazole core affect the compound's physical properties and reactivity (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Wissenschaftliche Forschungsanwendungen
Medizin: Hemmung der D-Aminosäure-Oxidase
5-Chlorobenzo[d]isoxazol-3-ol: wurde synthetisiert und als Inhibitor der D-Aminosäure-Oxidase (DAAO) bewertet . Dieses Enzym katalysiert die Oxidation von D-Aminosäuren, einschließlich D-Serin, das ein vollständiger Agonist am Glycinstelle des NMDA-Rezeptors ist. Die Hemmung von DAAO durch This compound kann die Plasma- und Gehirnspiegel von D-Serin erhöhen, was Auswirkungen auf die Behandlung neurologischer Erkrankungen hat .
Materialwissenschaft: Chemische Synthese
In der Materialwissenschaft dient This compound als Baustein für die Synthese verschiedener Verbindungen. Seine Molekülstruktur ermöglicht die Herstellung komplexer Materialien mit potenziellen Anwendungen in der Nanotechnologie, Polymerentwicklung und anderen fortschrittlichen Materialien .
Umweltwissenschaften: Sicherheit und Handhabung
Das Sicherheitsdatenblatt für This compound enthält detaillierte Informationen zur Handhabung und Sicherheitsvorkehrungen, die für Umweltanwendungen von entscheidender Bedeutung sind. Es beschreibt die potenziellen Gefahren und die notwendigen Maßnahmen zur Risikominderung beim Umgang mit dieser Verbindung in Umwelteinstellungen .
Wirkmechanismus
Safety and Hazards
5-Chlorobenzo[d]isoxazol-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Zukünftige Richtungen
Given the significance of isoxazoles in drug discovery, there is a need for the development of new eco-friendly synthetic strategies . Furthermore, the potential of 5-Chlorobenzo[d]isoxazol-3-ol as a DAAO inhibitor in enhancing NMDA receptor function suggests its potential therapeutic applications in conditions like schizophrenia where NMDA receptor function is compromised .
Biochemische Analyse
Biochemical Properties
5-Chlorobenzo[d]isoxazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to maintain its activity over extended periods, although some degradation may occur . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects are also important to consider, as they can determine the dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, leading to changes in the levels of key metabolites. These interactions can have significant effects on overall metabolic processes, influencing cellular energy production, biosynthesis, and other essential functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Eigenschaften
IUPAC Name |
5-chloro-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZWHBRFTCYPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395402 | |
| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24603-63-2 | |
| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2-benzoxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Chlorobenzo[d]isoxazol-3-ol interact with its target and what are the downstream effects?
A: this compound (CBIO) acts as an inhibitor of D-amino acid oxidase (DAO) [, ]. DAO is an enzyme that breaks down D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, CBIO leads to increased levels of D-serine in the brain. This, in turn, enhances NMDA receptor activity. Studies have shown that CBIO can influence seizure development, likely through its effects on D-serine and downstream signaling pathways like ERK [].
Q2: How does this compound impact pain pathways?
A: Research suggests that CBIO exhibits analgesic effects, specifically targeting formalin-induced tonic pain in rat models []. This effect is attributed to its inhibition of DAO activity in the spinal cord. Notably, CBIO's analgesic action appears to be specific to tonic pain, with minimal impact on acute nociception. The study suggests that a significant portion of formalin-induced tonic pain is "DAO-sensitive," highlighting spinal DAO as a potential target for chronic pain management.
Q3: Are there any in vivo methods to study the effects of this compound on D-amino acid oxidase activity?
A: Yes, renal microdialysis in rats has been used to study the effects of CBIO on DAO activity in vivo []. This technique involves administering a non-fluorescent D-kynurenine derivative, 6-methylthio-D-kynurenine (MeS-D-KYN), which is converted to fluorescent 5-methylthiokynurenic acid (MeS-KYNA) by DAO. By measuring MeS-KYNA levels in the microdialysate, researchers can assess DAO activity in real-time. Studies have shown that CBIO effectively suppresses MeS-KYNA production in a dose-dependent manner, confirming its inhibitory effect on DAO in a living organism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)



![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)
![3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)
![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)